N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide
Overview
Description
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide, commonly known as HCT-1026, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HCT-1026 is a member of the thioamide family of compounds and has been shown to exhibit promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of HCT-1026 is not fully understood, but it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
HCT-1026 has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to exhibit antioxidant properties and to inhibit the production of reactive oxygen species, which are known to play a role in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of HCT-1026 is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory disorders. However, one of the limitations of HCT-1026 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on HCT-1026. One area of interest is the development of more efficient synthesis methods for HCT-1026 and related compounds. Another area of interest is the investigation of the potential therapeutic applications of HCT-1026 in various disease models, including cancer and neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of HCT-1026 and its potential interactions with other drugs and compounds.
Scientific Research Applications
HCT-1026 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders such as rheumatoid arthritis and osteoarthritis.
properties
IUPAC Name |
N-[(2-hydroxyphenyl)carbamothioyl]-2-phenoxyacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-13-9-5-4-8-12(13)16-15(21)17-14(19)10-20-11-6-2-1-3-7-11/h1-9,18H,10H2,(H2,16,17,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDORZYROFRXSFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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